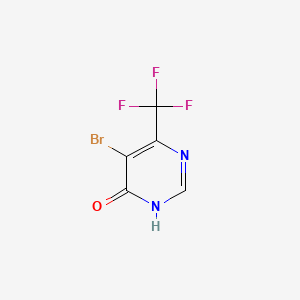

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMRBYBFTLXIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126538-81-6 | |

| Record name | 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrimidines

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is a key heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into the pyrimidine scaffold often imparts desirable pharmacological properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives through cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the synthetic strategies, mechanistic insights, and detailed experimental protocols for the preparation of this valuable compound.

Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable synthetic route to this compound involves a two-step sequence:

-

Cyclocondensation: Formation of the pyrimidine ring by reacting a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate), with a suitable C-N-C synthon, typically urea or a urea equivalent.

-

Bromination: Electrophilic bromination of the resulting 6-(trifluoromethyl)pyrimidin-4-ol at the electron-rich 5-position.

This approach allows for the efficient construction of the core heterocyclic system followed by regioselective functionalization.

Part 1: Synthesis of 6-(Trifluoromethyl)pyrimidin-4-ol (Intermediate 1)

The initial step involves the acid- or base-catalyzed cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with a urea derivative. The use of S-methylisothiourea sulfate is often preferred as it can lead to higher yields and cleaner reactions compared to urea itself. The reaction proceeds through a mechanism analogous to the well-established Biginelli reaction.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the amidine nitrogen of S-methylisothiourea on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to afford the pyrimidinone ring. The S-methyl group is then typically hydrolyzed under the reaction conditions or during workup.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)pyrimidin-4-ol

A detailed protocol for a related cyclocondensation is described in the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol, which can be adapted for this synthesis.[1][2]

-

Reagents and Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

-

S-methylisothiourea sulfate (1.1 eq)

-

Sodium methoxide (30% solution in methanol)

-

Methanol

-

Formamide

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate in formamide.

-

Cool the mixture in an ice bath and bubble ammonia gas through the solution for approximately 1 hour.

-

Remove residual ammonia by purging with nitrogen gas and applying a vacuum.

-

Add the resulting solution dropwise to a solution of sodium methoxide in methanol at 50 °C.

-

Add additional formamide and continue heating at 50 °C for 3 hours, monitoring the reaction by TLC.

-

After completion, evaporate the volatile components under reduced pressure.

-

Add water to the residue and adjust the pH to 6 with hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as acetone to obtain 6-(trifluoromethyl)pyrimidin-4-ol.

-

| Parameter | Value |

| Starting Material | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Key Reagent | S-methylisothiourea sulfate |

| Catalyst/Base | Sodium methoxide |

| Solvent | Methanol, Formamide |

| Reaction Temperature | 50 °C |

| Typical Yield | 40-60% (based on analogous reactions) |

Part 2: Synthesis of this compound (Final Product)

The second step is the regioselective bromination of the pyrimidinone ring at the 5-position. The electron-donating character of the hydroxyl group (in its tautomeric amide form) and the electron-withdrawing nature of the trifluoromethyl group direct the electrophilic attack of bromine to the C5 position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[3][4]

Reaction Mechanism:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrimidinone ring, activated by the enol or enolate form, attacks the electrophilic bromine of NBS. Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-bromo derivative.

Experimental Protocol: Bromination of 6-(Trifluoromethyl)pyrimidin-4-ol

-

Reagents and Materials:

-

6-(Trifluoromethyl)pyrimidin-4-ol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.2 eq)

-

N,N-Dimethylformamide (DMF) or 1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

-

Procedure:

-

Dissolve 6-(trifluoromethyl)pyrimidin-4-ol in a suitable solvent such as DMF or DME in a round-bottom flask.

-

Add N-bromosuccinimide portion-wise to the solution at room temperature with stirring.

-

Continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

-

| Parameter | Value |

| Starting Material | 6-(Trifluoromethyl)pyrimidin-4-ol |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | DMF or DME |

| Reaction Temperature | Room Temperature |

| Typical Yield | 90-96% (based on analogous reactions)[3] |

Characterization of this compound

| Property | Value | Source |

| Molecular Formula | C5H2BrF3N2O | [5][6] |

| Molecular Weight | 242.98 g/mol | [5][6] |

| CAS Number | 126538-81-6 | [6][7] |

| Appearance | Off-white to pale yellow solid (expected) | |

| Storage | 2-8°C, Keep in dark place, Sealed in dry | [5][6] |

Note: Detailed spectroscopic data (NMR, IR, MS) for the final product should be obtained for full characterization and confirmation of the structure.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to TAK-243 (MLN7243): A First-in-Class Ubiquitin-Activating Enzyme (UAE) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular regulation, the ubiquitin-proteasome system (UPS) stands as a cornerstone of protein homeostasis. Its dysregulation is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention. While proteasome inhibitors have validated the clinical potential of targeting the UPS, attention is increasingly turning to upstream nodes of this critical pathway. This guide provides a comprehensive technical overview of TAK-243, also known as MLN7243, a pioneering first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), the apical enzyme in the ubiquitination cascade.[1][2]

TAK-243 represents a paradigm shift in UPS-targeted therapy, moving beyond the proteasome to the very initiation of ubiquitin conjugation. Its mechanism-based inhibition of UAE offers a unique opportunity to interrogate ubiquitin biology and presents a novel strategy for the treatment of various malignancies.[2][3] This document will delve into the core pharmacology of TAK-243, its mechanism of action, downstream cellular consequences, and provide practical guidance for its investigation in both preclinical and clinical research settings.

Core Properties of TAK-243

| Property | Value | Source |

| Synonyms | MLN7243, AOB87172 | [1][4] |

| CAS Number | 1450833-55-2 | [4][5] |

| Molecular Formula | C₁₉H₂₀F₃N₅O₅S₂ | [4][6] |

| Molecular Weight | 519.52 g/mol | [4] |

| Mechanism of Action | Selective inhibitor of Ubiquitin-Activating Enzyme (UAE/UBA1) | [1][2] |

| IC₅₀ | 1 nM (for UAE) | [1][4] |

Mechanism of Action: Intercepting the Ubiquitination Cascade at its Apex

TAK-243 functions as a mechanism-based inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[2] UAE is the primary E1 enzyme that catalyzes the first essential step in the ubiquitination cascade: the ATP-dependent activation of ubiquitin.[7][8] This process involves the formation of a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue within the E1 enzyme. Activated ubiquitin is then transferred to an E2 conjugating enzyme, which, in concert with an E3 ligase, attaches ubiquitin to substrate proteins.

TAK-243 potently and selectively disrupts this initial step.[4] X-ray crystallography studies have revealed that TAK-243 binds to the adenylation site of UAE, forming a covalent adduct with ubiquitin.[3][8] This TAK-243-ubiquitin adduct effectively sequesters the activated ubiquitin, preventing its transfer to E2 enzymes and thereby halting the entire downstream ubiquitination cascade.[2][9]

Downstream Cellular Consequences of UAE Inhibition

The blockade of global protein ubiquitination by TAK-243 triggers a cascade of cellular events, ultimately leading to cancer cell death.[1][2] These consequences underscore the therapeutic potential of this novel agent.

Induction of Proteotoxic Stress and the Unfolded Protein Response (UPR)

By inhibiting the degradation of misfolded and regulatory proteins, TAK-243 induces a state of proteotoxic stress.[2][7] This leads to the accumulation of proteins in the endoplasmic reticulum (ER), activating the unfolded protein response (UPR). Chronic UPR activation, a hallmark of TAK-243's activity, ultimately culminates in apoptosis.[7]

Disruption of Cell Cycle Progression and DNA Damage Repair

The ubiquitination of key regulatory proteins is essential for proper cell cycle progression and the DNA damage response (DDR).[2][9] TAK-243 treatment impairs these processes by preventing the ubiquitination of critical factors involved in cell cycle checkpoints and DNA repair pathways.[2][10] This leads to cell cycle arrest and sensitizes cancer cells to DNA-damaging agents.[9][11]

Abrogation of NF-κB Signaling

The NF-κB signaling pathway, a critical driver of inflammation and cell survival, is tightly regulated by ubiquitination. TAK-243 has been shown to abrogate the activation of the NF-κB pathway, contributing to its pro-apoptotic effects.[1]

Experimental Protocols for the Investigation of TAK-243

The following protocols provide a framework for researchers to investigate the cellular and molecular effects of TAK-243.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of TAK-243 on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells of interest in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of TAK-243 (e.g., from 1 nM to 10 µM) in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the TAK-243 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of viable cells against the log concentration of TAK-243.

Protocol 2: Western Blot Analysis of Ubiquitination and Downstream Markers

Objective: To confirm the on-target activity of TAK-243 by assessing changes in protein ubiquitination and downstream signaling pathways.

Methodology:

-

Cell Treatment: Treat cancer cells with varying concentrations of TAK-243 for different time points (e.g., 4, 8, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total ubiquitin, specific ubiquitinated proteins (e.g., histone H2B), markers of ER stress (e.g., CHOP), and apoptosis (e.g., cleaved caspase-3). Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities using densitometry software.

Clinical Development and Future Directions

TAK-243 is currently being evaluated in Phase 1 clinical trials for the treatment of advanced solid tumors and lymphomas.[10][12][13][14] These trials are assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-243, as well as its preliminary anti-tumor activity.[10][13][14] The development of TAK-243 marks a significant step forward in the clinical translation of UPS inhibitors.

Future research will likely focus on identifying predictive biomarkers of response to TAK-243 and exploring rational combination therapies.[9] Given its mechanism of action, combining TAK-243 with agents that induce proteotoxic stress or DNA damage is a particularly promising avenue of investigation.[9][10] The continued exploration of TAK-243 and other UAE inhibitors holds the promise of delivering novel and effective therapies for a wide range of cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Tak-243 | C19H20F3N5O5S2 | CID 71715374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Facebook [cancer.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Facebook [cancer.gov]

Spectroscopic Profile of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a key heterocyclic intermediate in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not publicly available, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's structural and electronic characteristics.

Introduction and Molecular Structure

This compound, with the chemical formula C₅H₂BrF₃N₂O and a molecular weight of 242.98 g/mol , belongs to the pyrimidinone class of heterocycles.[1] The presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group on the pyrimidine core imparts a unique combination of electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules. The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its pyrimidin-4-one form, a crucial consideration in its reactivity and spectroscopic interpretation.

Figure 1: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound, based on the analysis of structurally related compounds reported in the literature.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signal from the N-H proton of the pyrimidinone ring. The chemical shift of this proton is highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, which can form hydrogen bonds, this proton is expected to appear as a broad singlet in the downfield region, typically between δ 11.0 and 13.0 ppm. The proton on the C2 carbon is also expected to be present, likely as a singlet, with its chemical shift influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 11.0 - 13.0 | br s | Chemical shift is solvent and concentration dependent. |

| C2-H | 8.0 - 8.5 | s |

Rationale: The predicted chemical shifts are based on data from various substituted pyrimidinone and pyridone derivatives. For instance, in a series of 5-trifluoromethylpyrimidine derivatives, the N-H proton signals were observed in the range of δ 9.8-11.7 ppm in DMSO-d₆. The presence of the electron-withdrawing bromine and trifluoromethyl groups is expected to shift the N-H proton further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework. The carbonyl carbon (C4) is expected to have the most downfield chemical shift. The carbon atom attached to the trifluoromethyl group (C6) will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the bromine atom (C5) will also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| C2 | 145 - 150 | s | - |

| C4 | 160 - 165 | s | - |

| C5 | 105 - 115 | s | - |

| C6 | 150 - 155 | q | J(C-F) ≈ 35 |

| CF₃ | 120 - 125 | q | J(C-F) ≈ 275 |

Rationale: The predicted chemical shifts and coupling constants are derived from data for related trifluoromethyl-substituted heterocycles. For example, in a similar trifluoromethyl-substituted pyridine, the carbon attached to the CF₃ group showed a quartet with a J(C-F) of approximately 35 Hz, and the CF₃ carbon itself exhibited a quartet with a much larger coupling constant of around 275 Hz.[2]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -70 | s |

Rationale: The chemical shift for the CF₃ group in various trifluoromethyl-substituted pyridines and pyrimidines is consistently observed in this region. For instance, in 5-Bromo-2-(trifluoromethyl)pyridine, the ¹⁹F NMR signal appears at δ -66.3 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3000 | Medium, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Weak |

| C=O stretch (amide) | 1700 - 1650 | Strong |

| C=N stretch | 1620 - 1580 | Medium |

| C-F stretch | 1350 - 1100 | Strong, multiple bands |

| C-Br stretch | 700 - 500 | Medium |

Rationale: These predictions are based on characteristic IR absorption frequencies for substituted pyrimidinones and compounds containing trifluoromethyl and bromo groups. The strong C-F stretching vibrations are a hallmark of trifluoromethylated compounds.[3]

Mass Spectrometry (MS)

The mass spectrum (electron ionization, EI) is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 242/244 | [M]⁺ |

| 214/216 | [M - CO]⁺ |

| 173/175 | [M - CF₃]⁺ |

| 135 | [M - Br - CO]⁺ |

| 69 | [CF₃]⁺ |

Rationale: The fragmentation pattern is predicted based on the known fragmentation of pyrimidinones and halogenated aromatic compounds. Common fragmentation pathways include the loss of CO, the trifluoromethyl group, and the bromine atom.

Synthesis and Characterization Workflow

A plausible synthetic route to this compound would likely involve the cyclization of a suitably substituted precursor. A general workflow for its synthesis and characterization is outlined below.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Trifluoromethyl Pyrimidines

Abstract

The introduction of a trifluoromethyl (CF₃) group into a pyrimidine scaffold is a cornerstone strategy in modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the precise and unambiguous structural characterization of these compounds is paramount for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth exploration of the characteristic ¹H and ¹³C NMR spectral features of trifluoromethyl pyrimidines, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the unique influence of the ¹⁹F nucleus. We will dissect the causality behind observed spectral patterns and provide field-proven protocols to ensure the acquisition of high-quality, reproducible data.

The Foundational Impact of the Trifluoromethyl Group in NMR

The trifluoromethyl group is a potent electron-withdrawing substituent. Its three highly electronegative fluorine atoms inductively pull electron density from the pyrimidine ring. This has two primary consequences that dominate the resulting NMR spectra:

-

Deshielding of Ring Nuclei : The reduced electron density around the protons (¹H) and carbons (¹³C) of the pyrimidine ring means they are less "shielded" from the main magnetic field of the NMR spectrometer. This causes their signals to appear at a higher chemical shift (further downfield), a key diagnostic feature.[1][2]

-

Spin-Spin Coupling (J-Coupling) : The ¹⁹F nucleus has a spin of ½ (like ¹H) and 100% natural abundance.[3][4] This allows it to engage in spin-spin coupling with neighboring ¹H and ¹³C nuclei through the chemical bonds. This coupling splits the NMR signals into distinct multiplets, providing invaluable information about the proximity of the CF₃ group to other nuclei in the molecule. These J-couplings can occur over multiple bonds (nJ), and their magnitudes are highly informative for structural assignment.[5][6]

The following Graphviz diagram illustrates this fundamental electronic effect.

Caption: The electron-withdrawing nature of the CF₃ group.

¹H NMR Spectral Characteristics

The ¹H NMR spectrum provides critical information about the protons on the pyrimidine ring.

Chemical Shifts (δ)

Protons on a trifluoromethyl-substituted pyrimidine ring are typically found in the aromatic region, generally downfield of their non-fluorinated counterparts. The exact position depends on the location of the CF₃ group and other substituents.

-

Protons on carbons adjacent (α) to the CF₃-bearing carbon experience the strongest deshielding effect and will appear furthest downfield.

-

Protons further away (β, γ) will be less affected, but still shifted downfield compared to the parent pyrimidine.

¹H-¹⁹F Spin-Spin Coupling

The most diagnostic feature in the ¹H NMR of these compounds is the presence of coupling to the fluorine nuclei of the CF₃ group. This coupling occurs over several bonds.

-

Four-bond coupling (⁴JHF) : This is the most commonly observed coupling between the CF₃ group and protons on the pyrimidine ring. The magnitude is typically in the range of 0.5 - 4 Hz .[7] This coupling will split the proton signal into a narrow quartet (or a more complex multiplet if other ¹H-¹H couplings are also present).

-

Five-bond coupling (⁵JHF) : Coupling over five bonds is also possible, especially in conjugated systems.[8] These are generally smaller than ⁴JHF couplings, often less than 1.5 Hz, and may appear as a broadening of the signal or a fine splitting pattern.[4][8]

The presence of this fine splitting on a pyrimidine proton signal is a strong indicator of its spatial or bonding proximity to the CF₃ group.

¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum, while often requiring longer acquisition times, provides a wealth of unambiguous structural data.[9]

Chemical Shifts (δ)

Similar to the ¹H spectrum, the electron-withdrawing CF₃ group shifts the signals of the pyrimidine ring carbons downfield.

-

The Carbon Bearing the CF₃ Group (C-CF₃) : This quaternary carbon signal is often broad and of lower intensity. Its chemical shift is significantly influenced by the substituent effect.[1]

-

The CF₃ Carbon : The carbon of the trifluoromethyl group itself has a highly characteristic signal. It appears as a sharp and intense quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF).[10] The chemical shift typically falls within the 120-125 ppm range.[11][12]

¹³C-¹⁹F Spin-Spin Coupling

The couplings between carbon and fluorine are significantly larger than ¹H-¹⁹F couplings and are exceptionally useful for assignments.[1]

-

One-bond coupling (¹JCF) : This is the coupling between the CF₃ carbon and its attached fluorines. It is very large, typically 270-280 Hz , and is responsible for the characteristic 1:3:3:1 quartet of the CF₃ carbon signal.[10][11]

-

Two-bond coupling (²JCF) : The coupling between the fluorine atoms and the pyrimidine carbon directly attached to the CF₃ group. This coupling is also large, typically 30-40 Hz , splitting the signal for this carbon into a quartet.[11][12][13]

-

Three-bond coupling (³JCF) : Coupling to carbons two bonds away from the CF₃ group is smaller, generally in the range of 3-8 Hz .[11]

-

Four-bond coupling (⁴JCF) : Long-range coupling over four bonds can also be observed, though it is typically small (< 3 Hz ).

The following diagram illustrates the key coupling interactions on a generic 4-(trifluoromethyl)pyrimidine structure.

Caption: Common J-coupling patterns in 4-(trifluoromethyl)pyrimidine.

Data Summary: Characteristic NMR Parameters

The following tables summarize the typical NMR parameters that are crucial for the identification and characterization of trifluoromethyl pyrimidines.

Table 1: Typical ¹H and ¹³C Chemical Shifts (δ) in ppm

| Nucleus Type | Position Relative to CF₃ | Typical δ Range (ppm) | Notes |

| ¹H | H adjacent to C-CF₃ (e.g., H5 on 4-CF₃-Pyr) | 8.8 - 9.2 | Highly deshielded; shows ⁴JHF coupling. |

| Other ring protons | 7.5 - 9.0 | Shift is dependent on other substituents.[14] | |

| ¹³C | Carbon of the C F₃ group | 118 - 125 | Intense quartet due to large ¹JCF.[11][12] |

| Carbon bearing the CF₃ (C -CF₃) | 150 - 160 | Quartet due to ²JCF; often lower intensity.[11][12] | |

| Ring carbons adjacent to C-CF₃ | 155 - 165 | May show ³JCF coupling. | |

| Other ring carbons | 110 - 160 | Range is broad depending on substitution pattern. |

Note: Ranges are approximate and can vary based on solvent and other substituents.

Table 2: Diagnostic ¹⁹F Coupling Constants (J) in Hz

| Coupling Type | Number of Bonds | Typical Magnitude (Hz) | Significance |

| ¹JCF | 1 | 270 - 280 | Confirms the C-F bond of the CF₃ group.[10][13] |

| ²JCF | 2 | 30 - 40 | Confirms the pyrimidine carbon attached to the CF₃ group.[11][13] |

| ³JCF | 3 | 3 - 8 | Helps assign carbons adjacent to the C-CF₃ position.[11] |

| ⁴JHF | 4 | 0.5 - 4 | Diagnostic for protons neighboring the CF₃ group.[7] |

| ⁵JHF | 5 | < 1.5 | Provides long-range connectivity information.[8] |

Experimental Protocol: A Self-Validating System

Acquiring high-quality, interpretable NMR data requires a rigorous and systematic approach. The following protocol is designed to be a self-validating system, ensuring data integrity from sample preparation to spectral analysis.

Step-by-Step Sample Preparation

-

Determine Mass : Based on the compound's molecular weight, weigh approximately 5-10 mg for ¹H NMR and 15-25 mg for ¹³C NMR to achieve a suitable concentration.[15]

-

Select Deuterated Solvent : Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). DMSO-d₆ is often a good starting point for polar, crystalline pyrimidine derivatives.[15][16]

-

Dissolution : Transfer the weighed solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[15]

-

Ensure Complete Dissolution : Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogenous solution is critical.

-

Filtration (Critical Step) : To obtain the best possible resolution and avoid poor instrument shimming, filter the solution to remove any particulate matter. A Pasteur pipette with a small plug of cotton wool is an effective filter.[15]

-

Transfer to NMR Tube : Carefully transfer the filtered solution into a high-quality NMR tube, ensuring the liquid height is approximately 50 mm.[15]

-

Capping and Labeling : Cap the NMR tube securely and label it clearly with the sample identification.

NMR Data Acquisition and Analysis Workflow

The following workflow ensures a comprehensive analysis, starting with the most sensitive nucleus.

Caption: Systematic workflow for NMR analysis of trifluoromethyl pyrimidines.

-

¹H NMR : Always acquire a standard ¹H spectrum first. This is the fastest and most sensitive experiment. Look for downfield-shifted aromatic protons and check for the characteristic narrow quartets indicative of ⁴JHF coupling.

-

¹⁹F NMR : A proton-decoupled ¹⁹F spectrum is highly recommended. For a single CF₃ group, it should show a sharp singlet, confirming the chemical environment of the fluorines. The ¹⁹F chemical shift itself is highly sensitive to the local environment.[4][17]

-

¹³C NMR : Acquire a standard proton-decoupled ¹³C spectrum. Identify the two key quartets: the intense signal for the CF₃ carbon (¹JCF ≈ 275 Hz) and the weaker signal for the pyrimidine carbon it's attached to (²JCF ≈ 35 Hz).[10]

-

2D NMR (Optional but Recommended) : For complex structures, 2D NMR experiments are invaluable.

-

HSQC : Correlates carbons with their directly attached protons.

-

HMBC : Shows long-range correlations (2-3 bonds) between protons and carbons. This is extremely useful for correlating a pyrimidine proton (e.g., H5) to the carbon bearing the CF₃ group (C4) and even to the CF₃ carbon itself.[18]

-

HOESY : A through-space correlation experiment that can confirm the spatial proximity of fluorine and hydrogen atoms, differentiating it from through-bond J-coupling.[4]

-

By following this structured approach, researchers can confidently elucidate the structures of novel trifluoromethyl pyrimidines, ensuring the integrity and validity of their scientific findings.

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to the Reactivity of 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-6-(trifluoromethyl)pyrimidin-4-ol is a halogenated and trifluoromethylated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including an electron-deficient pyrimidine core, a reactive bromine atom, and a strongly electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of a diverse array of complex heterocyclic compounds. The pyrimidine scaffold is a common motif in numerous biologically active molecules, and the strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacological properties.[1] This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its utility in cross-coupling reactions and nucleophilic substitutions.

Molecular Structure and Electronic Properties

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further exacerbated by the powerful electron-withdrawing trifluoromethyl group at the C6 position. Consequently, the pyrimidine ring is highly activated towards nucleophilic attack.

The bromine atom at the C5 position serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. The C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that enable the formation of new carbon-carbon and carbon-heteroatom bonds. The adjacent trifluoromethyl group can influence the rate and efficiency of these coupling reactions through steric and electronic effects.[2]

The hydroxyl group at the C4 position exists in tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. This tautomerism can influence the compound's solubility, hydrogen bonding capabilities, and reactivity at the adjacent C5 position.

Key Chemical Transformations

The strategic location of the bromine atom and the electron-deficient nature of the pyrimidine ring allow for a range of chemical transformations, making this compound a valuable synthetic intermediate. The most prominent reactions include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures.[1] For this compound, the C5-Br bond is the primary site for these transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents. For this compound, a typical Suzuki-Miyaura coupling would involve its reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[3][4][5][6]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.10 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |

| PdCl₂(dppf) | - | Cs₂CO₃ | Toluene/H₂O | 90 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 110 |

Note: These are generalized conditions and may require optimization for specific substrates.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[7][8][9] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The C5-Br bond of this compound is a suitable electrophilic partner for this transformation.[10]

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[11]

Table 2: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Typical Substrates |

| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Primary and secondary amines |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Anilines |

| PdCl₂(dppf) | - | K₃PO₄ | Heterocyclic amines |

Note: The choice of ligand and base is crucial and depends on the nature of the amine.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13] This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules. The C5-Br bond of the title compound can readily participate in Sonogashira coupling reactions.[14]

Generalized Experimental Protocol for Sonogashira Coupling:

-

Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

-

Inert Atmosphere and Reagent Addition: Flush the flask with an inert gas. Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 equiv.).

-

Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is typically worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyrimidine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). While the C-Br bond is the primary site for cross-coupling, other positions on the ring can be subject to nucleophilic attack, particularly under forcing conditions or with highly reactive nucleophiles. The presence of the strongly electron-withdrawing trifluoromethyl group activates the ring for such transformations.[15]

It is important to consider that in some cases, the bromine atom itself can be displaced by a strong nucleophile. The regioselectivity of nucleophilic attack will depend on the nature of the nucleophile, the reaction conditions, and the electronic landscape of the pyrimidine ring.

Conclusion

This compound is a highly versatile and valuable building block in synthetic and medicinal chemistry. Its reactivity is dominated by the C5-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide efficient routes to a wide range of substituted pyrimidine derivatives. Furthermore, the electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl group, opens up possibilities for nucleophilic aromatic substitution reactions. A thorough understanding of the reactivity of this molecule allows for its strategic incorporation into complex molecular targets, facilitating the development of novel therapeutic agents and functional materials.

References

- 1. growingscience.com [growingscience.com]

- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. researchgate.net [researchgate.net]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to the Biological Screening of Novel Pyrimidine Derivatives

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core methodologies and strategic considerations for the biological evaluation of novel pyrimidine derivatives. As a Senior Application Scientist, my aim is to blend technical protocols with field-proven insights, ensuring a robust and logical approach to screening.

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a six-membered heterocyclic compound, is a cornerstone of medicinal chemistry.[1][2][3] It is naturally present in the essential building blocks of life, the nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[1][2][3] This inherent biological relevance makes pyrimidine and its derivatives a promising scaffold for the synthesis of compounds designed to treat a wide array of diseases.[1][2][3] Over the past two decades, there has been a significant focus on the diverse biological activities of pyrimidine derivatives, which include anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects, among others.[1][2] The biological activity of these compounds is greatly influenced by the nature and position of substituents on the pyrimidine ring, a concept central to structure-activity relationship (SAR) studies.[1][2]

This guide will navigate the typical screening cascade, from initial high-throughput screens to more detailed mechanistic studies, providing both the "how" and the "why" behind each experimental choice.

The Screening Cascade: A Strategic Funnel for Hit Identification

A successful screening campaign for a new library of pyrimidine derivatives is not a single experiment but a multi-stage process. This "screening cascade" or "funnel" approach is designed to efficiently identify promising lead compounds from a large pool of candidates.

The process begins with primary screening, which involves testing all compounds in a high-throughput, cost-effective assay to identify initial "hits." These hits are then subjected to secondary screening to confirm their activity and determine dose-response relationships. Finally, compounds that pass secondary screening move into more complex, lower-throughput assays to elucidate their mechanism of action.

Caption: A general workflow for the biological screening of novel compounds.

Part 1: Primary Screening Assays

Primary screening is the first crucial step in evaluating a library of novel pyrimidine derivatives. The choice of assay is dictated by the therapeutic goal. Here, we will detail the core assays for three common therapeutic areas.

Anticancer Activity: Cell Viability and Cytotoxicity Screening

A significant portion of research into pyrimidine derivatives focuses on their potential as anticancer agents.[4][5][6] The initial screening for this activity typically involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7][8]

The Principle of the MTT Assay: The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[7][8][9] This reduction is primarily carried out by mitochondrial dehydrogenases.[7][8][9] The amount of formazan produced is directly proportional to the number of living cells.[7]

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

This protocol is optimized for adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[9]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of your pyrimidine derivatives in complete culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated control (medium only).[7]

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[7][10] During this time, viable cells will form visible purple formazan crystals.[7]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

| Compound ID | Cancer Cell Line | IC50 (µM) |

| PYR-001 | A549 (Lung) | 15.2 |

| PYR-002 | A549 (Lung) | > 100 |

| PYR-003 | MCF-7 (Breast) | 8.7 |

| Doxorubicin (Control) | A549 (Lung) | 0.8 |

| Doxorubicin (Control) | MCF-7 (Breast) | 1.2 |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Pyrimidine derivatives have also shown significant promise as antimicrobial agents.[2][11] The standard method for quantifying the in vitro activity of a new antimicrobial agent is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).[12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

The Principle of Broth Microdilution: The assay involves exposing a standardized bacterial inoculum to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[12] After incubation, the wells are visually inspected for turbidity (bacterial growth).[14]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This protocol adheres to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][15]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline or PBS

-

96-well sterile microtiter plates

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of each pyrimidine derivative in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of the compounds in CAMHB in a separate 96-well plate (the "mother plate").[12][14]

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[14] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Plate Inoculation: Transfer 50 µL from the "mother plate" to a new 96-well plate. Then, add 50 µL of the standardized bacterial inoculum to each well. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL. Include a growth control (bacteria in broth, no compound) and a sterility control (broth only).[16]

-

Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.[14][16]

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Data Presentation:

| Compound ID | Organism | MIC (µg/mL) |

| PYR-004 | S. aureus ATCC 29213 | 8 |

| PYR-005 | S. aureus ATCC 29213 | 64 |

| PYR-004 | E. coli ATCC 25922 | 32 |

| PYR-005 | E. coli ATCC 25922 | >128 |

| Ciprofloxacin (Control) | S. aureus ATCC 29213 | 0.5 |

| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.06 |

Part 2: Target-Based Screening - The Kinase Inhibition Assay

Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes, particularly protein kinases.[17][18] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[18] Therefore, a target-based screen to assess kinase inhibition is a logical step for this class of compounds.

The Principle of Kinase Assays: In vitro kinase activity assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a specific kinase.[18][19] The effect of an inhibitor is quantified by measuring the reduction in this phosphorylation event. There are various detection methods, including radiometric, fluorescent, and luminescence-based assays.[20] Luminescence-based assays, such as ADP-Glo™, are popular for HTS as they quantify the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[18]

Caption: A generic receptor tyrosine kinase signaling cascade often targeted by pyrimidine inhibitors.

This protocol describes a general method for measuring kinase activity in the presence of an inhibitor.

Materials:

-

Purified kinase of interest

-

Specific kinase substrate peptide

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[18]

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)[18]

-

White, opaque 384-well or 96-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in 100% DMSO. Then, dilute these further in the Kinase Assay Buffer.[18]

-

Assay Plate Preparation: Dispense a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (vehicle control) into the wells of the assay plate.[18]

-

Enzyme Addition: Prepare a mixture of the kinase in the assay buffer. Add 2.5 µL of this enzyme solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]

-

Reaction Initiation: Prepare a mixture of the substrate and ATP in the assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.[18]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[18]

-

ADP Detection:

-

Signal Measurement: Measure the luminescence of each well using a plate reader.[18]

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Data Presentation:

| Compound ID | Target Kinase | IC50 (nM) |

| PYR-006 | eEF-2K | 50 |

| PYR-007 | eEF-2K | 1250 |

| PYR-006 | PARP-1 | >10,000 |

| PYR-007 | PARP-1 | 850 |

| Staurosporine (Control) | eEF-2K | 10 |

Part 3: In Silico Screening - Guiding Synthesis and Prioritizing Candidates

Before embarking on costly and time-consuming synthesis and in vitro screening, computational methods can provide invaluable insights. In silico screening, particularly molecular docking and ADMET prediction, helps prioritize which derivatives to synthesize and test.[21]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyrimidine derivative) when bound to a second (a receptor, typically a protein target).[21] It is frequently used to predict the binding affinity and interaction patterns, thereby guiding the design of more potent inhibitors.[21]

The Process:

-

Ligand and Protein Preparation: The 3D structures of the pyrimidine derivatives are generated and optimized. The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).[21]

-

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the active site of the protein, and various conformations are explored to find the most favorable binding mode.[21][22]

-

Scoring and Analysis: The simulation outputs a binding energy score (e.g., in kcal/mol), with lower energies indicating more favorable binding. The interactions (e.g., hydrogen bonds) between the ligand and the protein's amino acid residues are then analyzed.[21]

Data Presentation:

| Compound ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| PYR-008 | CDK2 (1HCK) | -8.5 | LYS 33, GLU 12 |

| PYR-009 | DHFR | -7.2 | ILE 7, PHE 34 |

ADMET Prediction

In addition to target binding, a successful drug must have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties based on the chemical structure of the compounds, helping to identify candidates with potential liabilities early in the discovery process.[23][24][25] This helps to reduce late-stage attrition of drug candidates.

Conclusion

The biological screening of novel pyrimidine derivatives is a systematic, multi-faceted process that integrates in vitro and in silico methodologies. By employing a strategic screening cascade—starting with broad primary assays like MTT for cytotoxicity or broth microdilution for antimicrobial activity, followed by more specific target-based assays such as kinase inhibition, and guided by computational predictions—researchers can efficiently navigate the complex path of drug discovery. Each step provides critical data that, when taken together, builds a comprehensive profile of a compound's biological activity and therapeutic potential, ultimately leading to the identification of promising lead candidates for further development.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 4. ijrpr.com [ijrpr.com]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciensage.info [sciensage.info]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. protocols.io [protocols.io]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 20. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 24. researchgate.net [researchgate.net]

- 25. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol in Modern Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and functionalized heterocyclic cores has become a cornerstone of rational drug design. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] When coupled with a pyrimidine scaffold—a ubiquitous motif in biologically active molecules—the resulting structures offer a powerful platform for therapeutic innovation.[2]

This guide focuses on a particularly valuable building block that embodies these design principles: 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol (CAS No. 942060-14-2). This intermediate is not merely a catalog chemical; it is a highly strategic precursor, most notably in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4][5] IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain cancers.[3][5]

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to provide a field-proven perspective on the synthesis, reactivity, and practical application of this key intermediate, grounded in authoritative examples from the patent literature.

Physicochemical & Structural Data

A clear understanding of the fundamental properties of an intermediate is the foundation of its effective use. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 942060-14-2 | Internal Data |

| Molecular Formula | C₅H₂BrF₃N₂O | Internal Data |

| Molecular Weight | 258.98 g/mol | Internal Data |

| Appearance | Off-white to light yellow solid | Internal Data |

| Tautomerism | Exists in equilibrium with its 1,5-dihydro-4H-pyrimidin-4-one tautomer. The pyrimidin-4-ol form is commonly depicted for reactivity discussions. | N/A |

Synthesis of the Core Intermediate

The construction of the this compound scaffold is a critical first step. While multiple routes can be envisioned, a common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing building block followed by bromination. The causality behind this approach lies in establishing the core heterocyclic structure before introducing the bromine "handle," which will be used for subsequent diversification via cross-coupling reactions.

The diagram below outlines a representative synthetic workflow.

References

- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]

- 3. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

Introduction: The Strategic Importance of 5-Substituted 6-(Trifluoromethyl)pyrimidin-4-ols in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1] The introduction of a trifluoromethyl (-CF3) group into this heterocyclic system often enhances metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Specifically, 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol represents a highly valuable and versatile building block for the synthesis of novel pharmaceutical candidates. The bromine atom at the 5-position serves as a convenient handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, present detailed and validated protocols, offer insights into reaction optimization, and provide troubleshooting strategies to overcome common challenges. The methodologies described herein are designed to be robust and reproducible, enabling the efficient generation of diverse libraries of 5-aryl or 5-heteroaryl-6-(trifluoromethyl)pyrimidin-4-ol derivatives for downstream applications in drug discovery and materials science.[6]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[7][8] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[9][10] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][11]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) complex. The electron-deficient nature of the pyrimidine ring, further accentuated by the trifluoromethyl group, facilitates this rate-limiting step.[1][12]

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Suzuki Coupling of this compound

The following protocols provide a starting point for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using a Phosphine-Based Catalyst

This protocol is a robust starting point for a wide range of boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)

-

Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

-

Inert atmosphere (Nitrogen or Argon)

Caption: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

-

To a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the mixture under a positive flow of inert gas.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-6-(trifluoromethyl)pyrimidin-4-ol.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[1][13]

Materials:

-

Same as Protocol 1, but using a microwave-safe reaction vial.

Step-by-Step Procedure:

-

In a 10 mL microwave reactor vial containing a magnetic stir bar, combine this compound (0.5 mmol), the boronic acid (0.6 mmol), and the base (e.g., K₃PO₄, 1.5 mmol).

-

Add the palladium catalyst (e.g., PdCl₂(dppf), 0.01 mmol, 2 mol%).

-

Add 5 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.[13]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Perform the work-up and purification as described in Protocol 1.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki coupling. The following tables provide a summary of typical conditions and expected trends based on related literature.[14][15][16]

Table 1: Catalyst and Base Screening

| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 60-85 |

| PdCl₂(dppf) (2) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 70-95 |

| XPhos Pd G2 (2) | Cs₂CO₃ (2) | t-AmylOH | 100 | 4 | 75-98 |

Table 2: Solvent System Screening

| Solvent System (v/v) | Base | Temperature (°C) | Typical Observations |

| 1,4-Dioxane/H₂O (4:1) | K₂CO₃ / K₃PO₄ | 90-100 | Generally good yields, common choice. |

| Toluene/Ethanol/H₂O (2:1:1) | Na₂CO₃ | 85 | Effective, especially for large-scale reactions. |

| Acetonitrile/H₂O (3:1) | K₂CO₃ | 80 | Can be effective, but catalyst solubility might be an issue. |

| DMF | K₃PO₄ | 110 | Use with caution, potential for side reactions at high temperatures. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a pre-catalyst that is more air-stable. |

| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or freeze-pump-thaw cycles. | |

| Poor choice of base or solvent | Screen different bases (K₃PO₄ and Cs₂CO₃ are often more effective) and solvent systems. | |